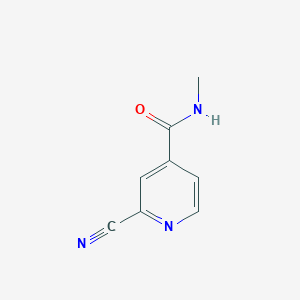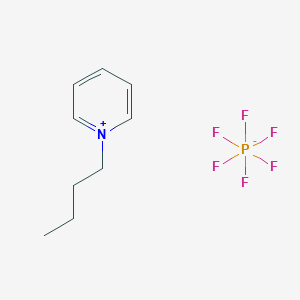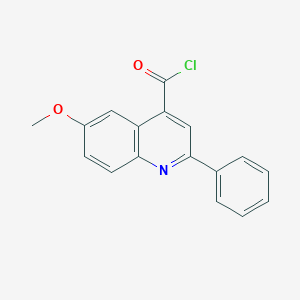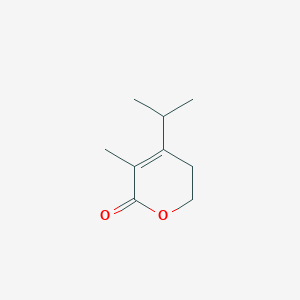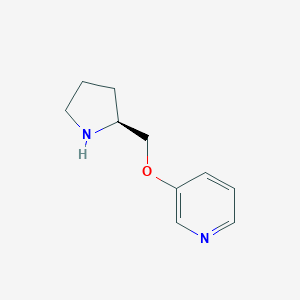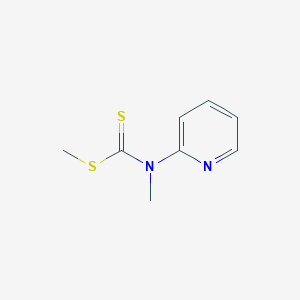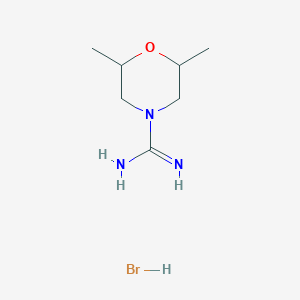
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide (DMCC) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a white or off-white crystalline powder that is soluble in water and has a molecular formula of C7H15N3O.Br.
作用機序
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide works by inhibiting the activity of enzymes that are involved in the replication of cancer cells and viruses. It also induces apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high purity. However, it can be toxic at high concentrations and should be handled with care.
将来の方向性
There are several potential future directions for research on 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide. It could be further studied for its antiviral properties and used in the development of new antiviral drugs. It could also be investigated for its potential as a neuroprotective agent and used in the treatment of neurodegenerative diseases. Additionally, 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide could be studied for its potential use in combination with other drugs to enhance their efficacy.
合成法
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide can be synthesized by reacting 2,6-dimethylmorpholine with cyanamide in the presence of hydrobromic acid. The reaction yields 2,6-dimethylmorpholine-4-carboximidamide Hydrobromide as a hydrobromide salt.
科学的研究の応用
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
175201-45-3 |
|---|---|
製品名 |
2,6-dimethylmorpholine-4-carboximidamide Hydrobromide |
分子式 |
C7H16BrN3O |
分子量 |
238.13 g/mol |
IUPAC名 |
2,6-dimethylmorpholine-4-carboximidamide;hydrobromide |
InChI |
InChI=1S/C7H15N3O.BrH/c1-5-3-10(7(8)9)4-6(2)11-5;/h5-6H,3-4H2,1-2H3,(H3,8,9);1H |
InChIキー |
QHSSSKMWGGMZMN-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=N)N.Br |
正規SMILES |
CC1CN(CC(O1)C)C(=N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



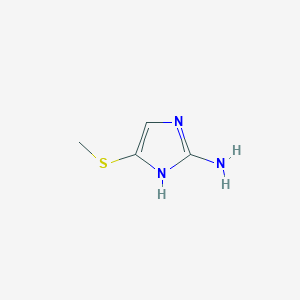
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)

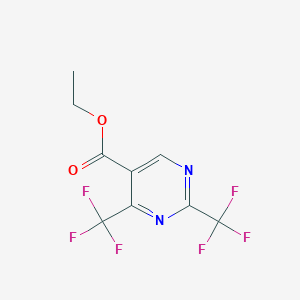
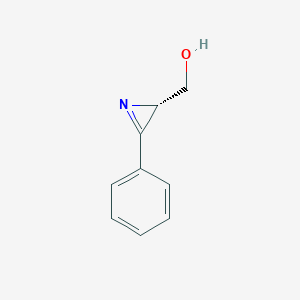
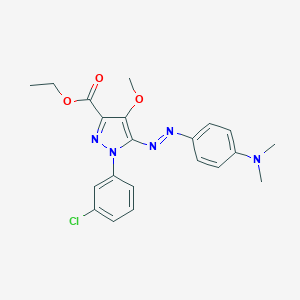
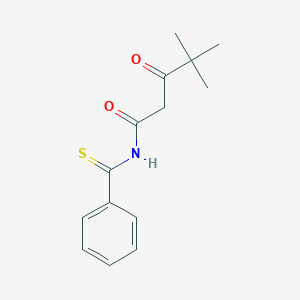
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
